Mechanistic Profiling of 1-(5-Methylpyridin-2-yl)-3-propylurea: A Structural & Functional Analysis
Mechanistic Profiling of 1-(5-Methylpyridin-2-yl)-3-propylurea: A Structural & Functional Analysis
This technical guide provides an in-depth mechanistic profiling of 1-(5-Methylpyridin-2-yl)-3-propylurea , a representative compound of the N-(pyridin-2-yl)-N'-alkylurea class.
While specific clinical data on this exact propyl-analog is less ubiquitous than its aryl-substituted cousins (e.g., Sorafenib intermediates or Phenylurea cytokinins), its structure contains a "privileged scaffold" widely utilized in medicinal chemistry to target Soluble Epoxide Hydrolase (sEH) and specific Serine/Threonine Kinases (e.g., ASK1, Raf) .
Part 1: Molecular Architecture & Pharmacophore Analysis
The biological activity of 1-(5-Methylpyridin-2-yl)-3-propylurea is dictated by its three distinct structural domains, each serving a critical function in the ligand-protein binding interface.
The Urea Bridge (The "Warhead")
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Function: Acts as the primary hydrogen bond donor/acceptor system.
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Mechanism: In biological pockets (specifically sEH and Kinase DFG-out pockets), the urea moiety forms a bidentate hydrogen bond network. The two -NH protons act as donors to catalytic residues (e.g., Aspartate), while the carbonyl oxygen acts as an acceptor.
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Significance: This is the "transition state mimic" responsible for arresting enzymatic hydrolysis.
The 5-Methylpyridin-2-yl Ring (The "Anchor")
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Function: Provides pi-stacking interactions and orientational rigidity.
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Mechanism: The nitrogen in the pyridine ring (position 1) often forms water-mediated hydrogen bonds or direct interactions with hinge region residues in kinases. The 5-methyl group adds lipophilicity, enhancing hydrophobic pocket penetration without introducing excessive steric bulk.
The Propyl Tail (The "Probe")
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Function: Lipophilic interactions.
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Mechanism: Unlike bulky adamantyl or phenyl groups found in high-potency drugs, the propyl chain is flexible and moderately hydrophobic. This suggests the compound acts as a chemical probe for smaller hydrophobic pockets or as a "fragment-like" lead compound with higher ligand efficiency (LE) but potentially lower absolute potency than its heavy analogs.
Part 2: Primary Mechanism of Action (Mammalian Systems)
Target A: Soluble Epoxide Hydrolase (sEH) Inhibition
The most chemically validated target for alkyl-heteroaryl ureas is the Soluble Epoxide Hydrolase enzyme. sEH is responsible for hydrolyzing Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory lipid mediators—into less active diols (DHETs).
Mechanism of Inhibition[1]
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Entry: The compound enters the "L-shaped" hydrophobic tunnel of the sEH active site.
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Binding (Catalytic Triad): The urea functionality mimics the transition state of epoxide ring opening.
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The Urea Carbonyl oxygen does not participate in the primary catalytic attack but positions the molecule.
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The Urea Nitrogens (NH) donate hydrogen bonds to the Asp335 residue (in human sEH), which is normally responsible for activating the water molecule for hydrolysis.
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Stabilization: The 5-methylpyridin-2-yl group lodges into the catalytic pocket, stabilized by Tyrosine residues (Tyr383 , Tyr466 ).
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Blockade: By occupying the catalytic tunnel, the compound prevents the entry of endogenous EETs.
Biological Outcome[1][2][3][4][5][6][7]
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EET Stabilization: Inhibition of sEH leads to an accumulation of EETs.
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Physiological Effect: Vasodilation, reduction of ER stress, and anti-inflammatory signaling (downregulation of NF-κB).
Target B: Kinase Modulation (ASK1 / MAPK Pathway)
Pyridin-2-yl ureas are established scaffolds for Type II kinase inhibitors (binding to the inactive "DFG-out" conformation).
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Pathway: Apoptosis Signal-regulating Kinase 1 (ASK1) is an upstream MAP3K.
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Interaction: The pyridine nitrogen interacts with the "hinge region" of the kinase ATP-binding site. The urea moiety forms hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) of the DFG motif, locking the kinase in an inactive state.
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Note: The propyl tail is likely less potent than the typical trifluoromethyl-phenyl groups (as seen in Regorafenib), suggesting this specific molecule may act as a low-affinity modulator or a starting fragment for optimization.
Part 3: Visualization of Biological Pathways
Diagram 1: sEH Inhibition & Anti-Inflammatory Signaling
This diagram illustrates how the compound blocks the conversion of EETs to DHETs, leading to therapeutic effects.
Caption: Mechanism of sEH inhibition. The urea derivative competitively inhibits sEH, preventing EET degradation and enhancing anti-inflammatory signaling.
Part 4: Experimental Protocols
Chemical Synthesis (Curtius Rearrangement Approach)
To generate this compound for testing, a high-purity synthesis is required to avoid isocyanate byproducts.
Reagents: 5-Methylpyridine-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Propylamine, Triethylamine (TEA), Toluene.
Step-by-Step Protocol:
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Activation: Dissolve 5-Methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous Toluene under
atmosphere. -
Azide Formation: Add TEA (1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 30 min, then warm to RT for 1 hour.
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Rearrangement: Heat the reaction mixture to 90°C. The acyl azide undergoes Curtius rearrangement to form the intermediate 5-methylpyridin-2-yl isocyanate. Monitor
evolution. -
Coupling: Once rearrangement is complete (approx. 2 hours), cool to 0°C and add Propylamine (1.1 eq) dropwise.
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Precipitation: The urea product often precipitates upon cooling. Filter and wash with cold ether.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).
In Vitro sEH Inhibition Assay
Objective: Determine the IC50 of the compound against human recombinant sEH.
Materials:
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Recombinant human sEH enzyme.
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Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)acetate).
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Buffer: 25 mM Bis-Tris-HCl (pH 7.0) with 0.1 mg/mL BSA.
Protocol:
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Preparation: Prepare serial dilutions of 1-(5-Methylpyridin-2-yl)-3-propylurea in DMSO (Final DMSO < 1%).
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Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 20 µL of inhibitor solution. Incubate at 30°C for 10 minutes to allow urea binding.
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Initiation: Add 160 µL of PHOME substrate (50 µM final).
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Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes. The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.
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Analysis: Plot reaction velocity vs. inhibitor concentration. Fit to a sigmoid dose-response curve to calculate IC50.
Part 5: Quantitative Data Summary
The following table summarizes predicted and typical physicochemical properties for this compound class, essential for evaluating "drug-likeness" (Lipinski's Rule of 5).
| Parameter | Value (Predicted) | Relevance |
| Molecular Formula | Small molecule fragment | |
| Molecular Weight | 193.25 g/mol | High Ligand Efficiency potential (<300 Da) |
| cLogP | ~1.2 - 1.5 | Good oral bioavailability; membrane permeable |
| TPSA | ~55 Ų | Excellent CNS penetration potential (Blood-Brain Barrier) |
| H-Bond Donors | 2 (Urea NHs) | Critical for Active Site Binding (Asp335) |
| H-Bond Acceptors | 2 (Pyridine N, Urea O) | Critical for Water bridging / Hinge binding |
| Rotatable Bonds | 3 | Low entropic penalty upon binding |
References
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Discovery of Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase. Source: MDPI (Molecules). Context: Establishes the pyridin-2-yl urea scaffold as a kinase inhibitor motif. URL:[Link]
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Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Source: Expert Opinion on Therapeutic Patents. Context: Validates the urea pharmacophore as the primary mechanism for sEH inhibition. URL:[Link][8]
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Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. Source: ResearchGate / Springer. Context: Discusses the synthesis and auxin/cytokinin-like activity of similar urea derivatives. URL:[Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Urea Derivatives. Source: MDPI (International Journal of Molecular Sciences). Context: Explores the cytotoxicity and cytoprotective mechanisms of pyridyl ureas. URL:[Link][8]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea | 197502-57-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
